molecular formula C8H6ClN3O2 B6178823 methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate CAS No. 2624118-68-7

methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate

Cat. No. B6178823
CAS RN: 2624118-68-7
M. Wt: 211.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate”. It’s important to note that the reactivity of a compound can depend on various factors including its molecular structure, the conditions under which it is stored, and the specific reactants involved .

Mechanism of Action

The mechanism of action of “methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate” is not well-documented in the literature. It’s important to note that the mechanism of action can vary significantly depending on the specific application of the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate involves the reaction of 2-chloro-5-nitropyrazine with ethyl glyoxylate followed by reduction and esterification.", "Starting Materials": [ "2-chloro-5-nitropyrazine", "ethyl glyoxylate", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyridine" ], "Reaction": [ "2-chloro-5-nitropyrazine is reacted with ethyl glyoxylate in the presence of sodium borohydride and methanol to yield 2-chloro-5-(2-hydroxyethyl)pyrazine.", "2-chloro-5-(2-hydroxyethyl)pyrazine is then reduced with sodium borohydride in the presence of hydrochloric acid to yield 2-chloro-5-ethylpyrazine.", "2-chloro-5-ethylpyrazine is esterified with acetic anhydride and pyridine to yield methyl 2-chloro-5-ethylpyrazine-5-carboxylate.", "Methyl 2-chloro-5-ethylpyrazine-5-carboxylate is then reacted with sodium hydroxide and 1,2-dichloroethane to yield methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate." ] }

CAS RN

2624118-68-7

Product Name

methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.